molecular formula C56H42F27N3O9P3RhS3 B12787491 (Rh(MeCN)3(CF3PPP))(OTf)3 CAS No. 204906-30-9

(Rh(MeCN)3(CF3PPP))(OTf)3

Cat. No.: B12787491
CAS No.: 204906-30-9
M. Wt: 1705.9 g/mol
InChI Key: GFRSQCYLUBPMOP-UHFFFAOYSA-K
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Description

The compound (Rh(MeCN)3(CF3PPP))(OTf)3 is a rhodium complex featuring a trifluoromethyl-substituted tripodal phosphine ligand (CF3PPP) and three acetonitrile (MeCN) ligands The triflate (OTf) counterions balance the charge of the complex

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rh(MeCN)3(CF3PPP))(OTf)3 typically involves the reaction of rhodium precursors with the tripodal phosphine ligand (CF3PPP) and acetonitrile. One common method involves the use of Rh(NBD)(CF3PPP) as a starting material, which is then treated with acetonitrile to replace the NBD ligand with MeCN . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired complex.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(Rh(MeCN)3(CF3PPP))(OTf)3 can undergo various types of chemical reactions, including:

    Oxidation: The rhodium center can be oxidized, leading to changes in its coordination environment.

    Reduction: Reduction reactions can alter the oxidation state of the rhodium center.

    Substitution: Ligands such as acetonitrile can be substituted with other ligands, altering the properties of the complex.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various ligands for substitution reactions. Conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions may yield new rhodium complexes with different ligands, while oxidation or reduction reactions may result in changes to the rhodium center’s oxidation state.

Scientific Research Applications

(Rh(MeCN)3(CF3PPP))(OTf)3 has several scientific research applications, including:

    Catalysis: The compound is used as a catalyst in various organic reactions, such as hydrosilylation and cycloaddition.

    Material Science: Its unique coordination environment makes it useful in the development of new materials with specific properties.

    Medicinal Chemistry: The compound’s ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications.

    Industrial Chemistry: Its catalytic properties are exploited in industrial processes to improve efficiency and selectivity.

Mechanism of Action

The mechanism of action of (Rh(MeCN)3(CF3PPP))(OTf)3 involves its ability to coordinate with various substrates and facilitate chemical transformations. The rhodium center acts as a catalytic site, while the CF3PPP ligand stabilizes the complex and enhances its reactivity. The acetonitrile ligands can be easily displaced, allowing the complex to interact with different substrates and promote various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Rh(MeCN)3(CF3PPP))(OTf)3 is unique due to its combination of trifluoromethyl-substituted tripodal phosphine ligand and acetonitrile ligands, which provide a distinct coordination environment and enhance its catalytic properties. The presence of triflate counterions also contributes to its stability and reactivity.

Properties

CAS No.

204906-30-9

Molecular Formula

C56H42F27N3O9P3RhS3

Molecular Weight

1705.9 g/mol

IUPAC Name

acetonitrile;[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;rhodium(3+);trifluoromethanesulfonate

InChI

InChI=1S/C47H33F18P3.3C2H3N.3CHF3O3S.Rh/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;3*1-2-3;3*2-1(3,4)8(5,6)7;/h2-25H,26-28H2,1H3;3*1H3;3*(H,5,6,7);/q;;;;;;;+3/p-3

InChI Key

GFRSQCYLUBPMOP-UHFFFAOYSA-K

Canonical SMILES

CC#N.CC#N.CC#N.CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Rh+3]

Origin of Product

United States

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